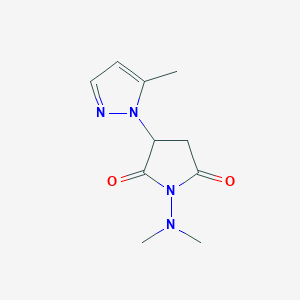

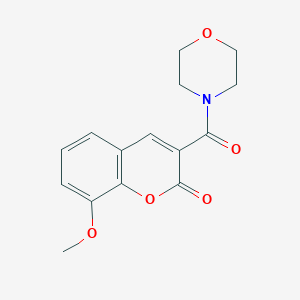

![molecular formula C18H17N3O B5518935 N-[2-(二甲氨基)-4-喹啉基]苯甲酰胺](/img/structure/B5518935.png)

N-[2-(二甲氨基)-4-喹啉基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(dimethylamino)-4-quinolinyl]benzamide and its derivatives have been extensively studied for their unique chemical structures and potential applications. These compounds are part of a broader class of quinoline derivatives, known for their diverse pharmacological activities and fluorescent properties, making them subjects of interest in both medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-[2-(dimethylamino)-4-quinolinyl]benzamide derivatives can involve various strategies, including palladium-catalyzed cyclization reactions. For example, one study discussed the synthesis of furo[3,2-c]quinolin-4(5H)-one derivatives using a palladium-catalyzed cyclization, which could be related to methods for synthesizing quinolinyl benzamide derivatives (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure and properties of quinoline derivatives, including benzamide analogs, have been analyzed through various spectroscopic and computational methods. One study on dimethylamino derivatives of benzoquinoline highlighted their structural peculiarities and fluorescent properties, which can be relevant for understanding the structural basis of the activity of N-[2-(dimethylamino)-4-quinolinyl]benzamide (Pozharskii et al., 2016).

科学研究应用

细胞毒活性

N-[2-(二甲氨基)-4-喹啉基]苯甲酰胺衍生物,特别是苯并[b][1,6]萘啶的羧酰胺衍生物,已被合成并评估了其细胞毒活性。这些化合物对各种癌细胞系表现出有效的生长抑制特性,包括小鼠 P388 白血病、刘易斯肺癌 (LLTC) 和人 Jurkat 白血病。其中一些衍生物表现出 IC(50) 值小于 10 nM,表明其具有高细胞毒性。此外,某些衍生物在 3.9 mg/kg 的剂量下对小鼠皮下结肠 38 肿瘤表现出治愈作用,突出了它们作为抗肿瘤剂的潜力 (Deady 等,2003)。

DNA 插层和抗肿瘤活性

合成了“最小”DNA 插层剂 N-[2-(二甲氨基)-乙基]-2-苯基喹啉-8-羧酰胺及其苯基取代衍生物,以探索它们的体内抗肿瘤活性。这些化合物的目的是在保持抗肿瘤功效的同时实现尽可能低的 DNA 缔合常数。这些化合物中的 4'-氮杂衍生物在白血病和实体瘤模型中均明显优于母体化合物,治愈率约为 50%,表明了开发有效的 DNA 插层抗肿瘤剂(减少 DNA 结合)的一个有希望的方向 (Atwell 等,1989)。

抑制 DNA 甲基化

N-[2-(二甲氨基)-4-喹啉基]苯甲酰胺的衍生物,特别是类似于基于喹啉的 SGI-1027 的衍生物,已被确定为 DNA 甲基转移酶 (DNMT) 1、3A 和 3B 的有效抑制剂。这些化合物是基于分子建模研究设计的,并且在抑制人 DNMT3A 方面显示出与母体化合物 SGI-1027 相当或更好的活性。它们在诱导白血病细胞中由甲基化巨细胞病毒 (CMV) 启动子控制的报告基因重新表达方面的有效性突出了它们在表观遗传治疗中的潜力 (Rilova 等,2014)。

分子间相互作用和晶体堆积

已经研究了 N-[2-(二甲氨基)-4-喹啉基]苯甲酰胺衍生物的分子间相互作用和晶体堆积,提供了对弱相互作用在分子和晶体堆积中的作用的见解。此类研究对于了解这些化合物的理化性质和稳定性至关重要,这可以为其配方和储存条件提供信息,以用于潜在的治疗应用 (Clausen 等,2010)。

作用机制

未来方向

属性

IUPAC Name |

N-[2-(dimethylamino)quinolin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-21(2)17-12-16(14-10-6-7-11-15(14)19-17)20-18(22)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGHHMZYWXSNBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

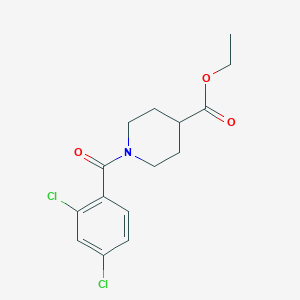

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5518856.png)

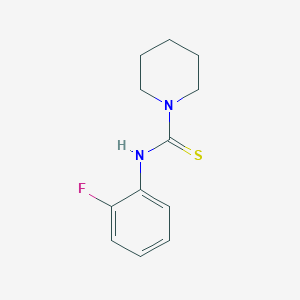

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)

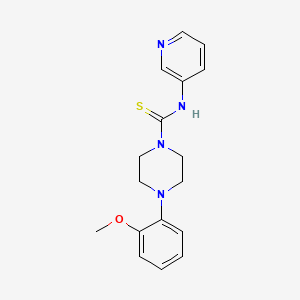

![8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518879.png)

![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)

![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)

![N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)

![ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5518949.png)